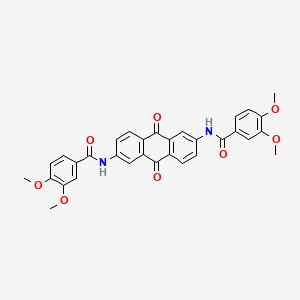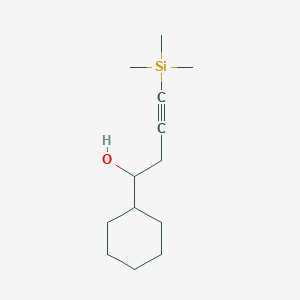
1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol is an organic compound that features a cyclohexyl group, a trimethylsilyl group, and a butyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol typically involves the reaction of cyclohexylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable alcohol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexyl alkanes or alkenes.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may induce cell death in cancer cells by generating reactive oxygen species (ROS) and activating caspases .
Comparison with Similar Compounds
Cyclohexylacetylene: Shares the cyclohexyl group but lacks the trimethylsilyl and butyn-1-ol moieties.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the cyclohexyl and butyn-1-ol moieties.
Cyclohexylpropyne: Similar structure but with different functional groups.
Uniqueness: 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol is unique due to the combination of its cyclohexyl, trimethylsilyl, and butyn-1-ol groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
79015-64-8 |
|---|---|
Molecular Formula |
C13H24OSi |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
1-cyclohexyl-4-trimethylsilylbut-3-yn-1-ol |
InChI |
InChI=1S/C13H24OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h12-14H,4-6,8-10H2,1-3H3 |
InChI Key |
LITPQCLWUBJBNR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
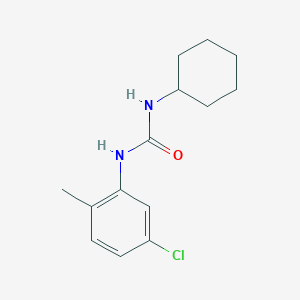
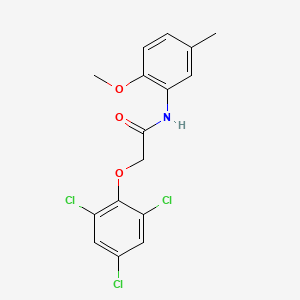


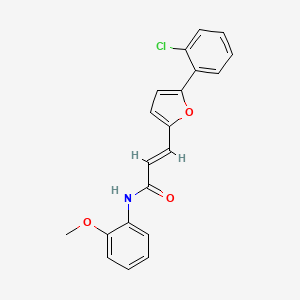
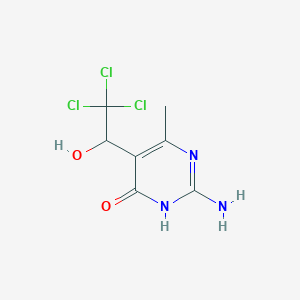
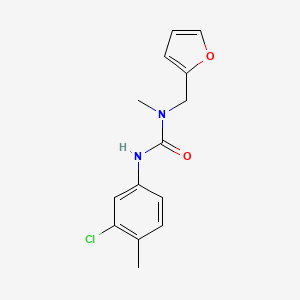
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
